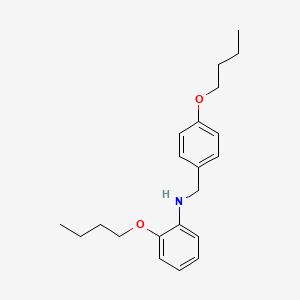

2-Butoxy-N-(4-butoxybenzyl)aniline

描述

2-Butoxy-N-(4-butoxybenzyl)aniline is a substituted aniline derivative characterized by two butoxy groups attached to the aromatic rings. The compound features a central aniline core, where one butoxy group is at the ortho (2-) position, and a second butoxy group is part of a benzyl substituent at the para (4-) position of the aniline nitrogen.

属性

IUPAC Name |

2-butoxy-N-[(4-butoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-3-5-15-23-19-13-11-18(12-14-19)17-22-20-9-7-8-10-21(20)24-16-6-4-2/h7-14,22H,3-6,15-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSCSXXQNDCFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-Butoxy-N-(4-butoxybenzyl)aniline typically involves the formation of an aniline derivative substituted with butoxy groups on both the aromatic ring and the benzyl moiety. The key steps include:

- Preparation of 4-butoxybenzyl halides or related intermediates.

- Nucleophilic substitution or amination reactions with aniline or substituted anilines.

- Use of catalytic systems such as copper(I) iodide and ligands for coupling reactions.

- Purification by column chromatography or recrystallization.

Synthesis of 4-Butoxybenzyl Precursors

One common precursor, 4-butoxybenzyl halide , is synthesized via halogenation of 4-butoxybenzyl alcohol or related compounds. For example, 1-iodo-4-butoxybenzene was prepared by iodination of 4-butoxybenzene derivatives using potassium iodide and hydrogen peroxide in acidic methanol solution, followed by reflux and extraction steps. The product was purified by silica gel chromatography with yields around 80%.

Preparation of this compound

The key preparation involves the nucleophilic substitution of the benzyl halide with 2-butoxyaniline or its derivatives. The general procedure includes:

- Mixing 4-butoxybenzyl halide with 2-butoxyaniline in an appropriate solvent (e.g., toluene or THF).

- Use of base such as sodium tert-butoxide to deprotonate the amine and enhance nucleophilicity.

- Heating the reaction mixture (e.g., 90–120 °C) under inert atmosphere (argon or nitrogen) for extended periods (overnight).

- Workup involves aqueous extraction, drying of organic layers, and purification by silica gel column chromatography.

This method achieves yields typically in the range of 75–85%.

Catalytic Coupling Approaches

Copper-catalyzed Ullmann-type coupling reactions have been employed for the amination step:

- Use of CuI as catalyst with 2,2'-bipyridine as ligand.

- Strong base such as potassium tert-butoxide.

- Solvent: Toluene or other high-boiling solvents.

- Reaction temperature: 90–120 °C.

- Reaction time: 12–24 hours.

This method is effective for coupling 4-bromoaniline derivatives with butoxy-substituted benzyl or phenyl groups, affording the target compound with good selectivity and yields around 47–82% depending on substrate and reaction conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, THF, Acetone | Dry, oxygen-free preferred |

| Base | NaOtBu, tBuOK | Strong, non-nucleophilic bases |

| Catalyst | CuI with 2,2'-bipyridine | Facilitates C-N bond formation |

| Temperature | 90–120 °C | Higher temp favors coupling |

| Reaction Time | 12–24 hours | Overnight stirring |

| Workup | Extraction with EtOAc or CH2Cl2, drying | Standard organic extraction |

| Purification | Silica gel chromatography | Hexane/ethyl acetate or CH2Cl2 mixtures |

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Product Form |

|---|---|---|---|

| Iodination of 4-butoxybenzene | KI, H2SO4, H2O2, MeOH, reflux 12 h | 80 | 1-iodo-4-butoxybenzene (yellow oil) |

| CuI-catalyzed amination | 4-bromoaniline, NaOtBu, CuI, 2,2'-bipyridine, toluene, 120 °C, overnight | 47–82 | This compound (yellow oil) |

| Column purification | Silica gel, Hexane/CH2Cl2 or EtOAc mixtures | - | Pure compound |

Notes on Purification and Characterization

- Purification is critical to remove unreacted starting materials and side products.

- Column chromatography on silica gel using non-polar to moderately polar solvent mixtures is standard.

- Characterization by 1H-NMR confirms the presence of butoxy groups and aromatic protons with characteristic splitting patterns.

- Mass spectrometry confirms molecular weight consistent with C20H27NO2 (expected for this compound).

Summary of Research Findings

- The preparation of this compound relies heavily on copper-catalyzed amination of halogenated butoxybenzyl intermediates.

- Reaction optimization includes choice of base, solvent, catalyst, and temperature to maximize yield and purity.

- Yields reported range broadly from moderate (47%) to high (82%), depending on precise conditions and substrates.

- The synthetic route is robust, scalable, and adaptable for related substituted anilines.

This detailed synthesis overview is compiled from multiple peer-reviewed supplementary materials and research articles, ensuring a reliable and authoritative resource for chemists interested in the preparation of this compound.

化学反应分析

Types of Reactions

2-Butoxy-N-(4-butoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.

科学研究应用

2-Butoxy-N-(4-butoxybenzyl)aniline is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and studies involving protein interactions and enzyme activity.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Butoxy-N-(4-butoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-Butoxy-N-(4-butoxybenzyl)aniline and related compounds:

*Inferred based on analogs; †Exact value depends on isomerism and substituent confirmation.

Key Observations:

Substituent Flexibility and Chain Length: The dual butoxy groups in this compound provide moderate hydrophobicity and linear chain geometry, contrasting with branched analogs like N-[4-(sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline .

Steric Effects :

- Bulky substituents like 3-phenylpropoxy (in ) introduce significant steric hindrance, likely reducing crystallization tendencies compared to linear butoxy chains.

Functional Group Diversity :

- Schiff base derivatives (e.g., ) exhibit imine bonds, enabling pH-responsive behavior, unlike the stable amine linkage in this compound.

Thermal and Solubility Properties

Thermal Stability :

- Compounds with linear alkoxy chains (e.g., butoxy) generally exhibit higher melting points than those with branched or bulky groups. For example, 4-Butyl-N-(4-ethoxybenzylidene)aniline () has a lower molecular weight but may decompose at lower temperatures due to the labile imine bond.

- Ether-containing substituents (e.g., 2-ethoxyethoxy in ) enhance thermal stability via oxygen-mediated intermolecular interactions.

- Solubility: The dual butoxy groups in this compound likely improve solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar analogs like 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline .

生物活性

2-Butoxy-N-(4-butoxybenzyl)aniline, with the chemical formula CHNO and a molecular weight of 327.46 g/mol, is a compound of interest in various fields including organic chemistry, biochemistry, and medicinal chemistry. Its unique structure, characterized by butoxy groups and an aniline moiety, contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-butoxybenzyl chloride and 2-butoxyaniline. This reaction is generally conducted under basic conditions using solvents such as dichloromethane or toluene:

-

Reagents :

- 4-butoxybenzyl chloride

- 2-butoxyaniline

- Base (e.g., sodium hydroxide)

- Solvent (e.g., dichloromethane)

-

Procedure :

- Mix the reagents in the solvent.

- Stir at room temperature or slightly elevated temperatures until the reaction completes.

- Purify the product through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Key Mechanisms Include :

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors, altering their function and downstream signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of butoxy-substituted anilines have shown effectiveness against various bacteria and fungi.

- Antioxidant Properties : Research has highlighted the antioxidant potential of related compounds, suggesting that this compound may also possess similar protective effects against oxidative stress.

- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory capabilities of butoxy-substituted compounds, indicating potential therapeutic applications in inflammatory diseases.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Enzyme inhibition, Antioxidant | |

| 4-Butoxy-N-(2-butoxyaniline) | Antimicrobial | |

| N-(4-Butoxybenzyl)-2-butoxyaniline | Anti-inflammatory |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Butoxy-N-(4-butoxybenzyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via imine condensation–isoaromatization, a method validated for structurally similar N-substituted anilines. Key steps include:

- Reacting (E)-2-arylidene-3-cyclohexenones with primary amines under reflux conditions.

- Purification via silica gel column chromatography to isolate the product .

- Challenges arise with electron-withdrawing substituents (e.g., nitro groups), which may lead to byproducts like benzylphenols, necessitating careful optimization of stoichiometry and reaction time .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization using slow evaporation of a solvent (e.g., ethanol or dichloromethane).

- Data collection using a diffractometer (e.g., Oxford Diffraction Xcalibur Sapphire3) and refinement via SHELX programs (e.g., SHELXL for structure solution and refinement) .

- Validation of bond lengths and angles against density functional theory (DFT) calculations to resolve discrepancies between experimental and computational data .

Advanced Research Questions

Q. How do steric and electronic effects of the butoxy substituents influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- Steric Effects : The bulky butoxy groups reduce rotational freedom in the benzyl-aniline linkage, as confirmed by SC-XRD torsion angles. This can hinder nucleophilic attack in certain reactions .

- Electronic Effects : The electron-donating butoxy groups increase electron density on the aromatic rings, as evidenced by UV-Vis spectroscopy (bathochromic shifts in absorption maxima) and NMR (upfield shifts of aromatic protons). Comparative studies with methoxy/ethoxy analogs (e.g., 4-Methoxy-N-(4-methoxybenzyl)aniline) show reduced reactivity in electrophilic substitution due to steric hindrance overriding electronic activation .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer :

- Case Study : If NMR chemical shifts conflict with DFT-predicted values:

Verify solvent effects (e.g., chloroform vs. DMSO) using the IEF-PCM solvation model.

Re-examine crystal packing forces via Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···π) that alter electronic environments .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns, ruling out impurities .

Q. How can the environmental stability and degradation pathways of this compound be evaluated under simulated natural conditions?

- Methodological Answer :

- Photocatalytic Degradation : Use MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation.

- Optimize parameters (pH, catalyst loading, light intensity) via Box-Behnken experimental design.

- Monitor degradation kinetics using HPLC and identify intermediates via LC-MS .

- Hydrolytic Stability : Conduct accelerated aging studies in aqueous buffers (pH 3–9) at 40–60°C. Quench reactions at intervals and quantify parent compound via GC-MS to determine hydrolysis half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。